(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one family, characterized by a conjugated dihydro-3H-pyrazol-3-one core. Its structure features:
Properties
Molecular Formula |
C19H24N6OS |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(2-piperazin-1-ylethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H24N6OS/c1-13(21-9-12-24-10-7-20-8-11-24)17-14(2)23-25(18(17)26)19-22-15-5-3-4-6-16(15)27-19/h3-6,20,23H,7-12H2,1-2H3 |
InChI Key |
IYQIRQJZTYQEHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCN4CCNCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzothiazole Intermediate
The benzothiazole core is synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. A modified protocol from Mamatha et al. (2022) employs 2-aminothiophenol and ethyl acetoacetate in glacial acetic acid under reflux for 6 hours to yield 2-substituted benzothiazole . Key modifications include:
-
Reaction Conditions :
-
Molar ratio of 2-aminothiophenol to ethyl acetoacetate: 1:1.2
-
Solvent: Ethanol (10 vols)
-
Catalyst: Glacial acetic acid (0.5 eq)
-
Temperature: 80°C (reflux)
-
Duration: 6 hours
-
Post-reaction, the mixture is cooled to 25°C, and the precipitate is filtered and recrystallized from ethanol to achieve >85% purity . Spectroscopic characterization includes IR peaks at 1655 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 7.35–9.15 ppm (aromatic protons) .
Formation of Pyrazolone Ring
The pyrazolone scaffold is synthesized via condensation of benzothiazole hydrazine with ethyl acetoacetate , adapted from Joshi et al. (2023) :
-
Procedure :
-
Equimolar quantities of benzothiazole hydrazine (0.1 mol) and ethyl acetoacetate (0.1 mol) are refluxed in ethanol (15 vols) with glacial acetic acid (5 drops) for 10 hours.
-
Progress is monitored via TLC (ethyl acetate:petroleum ether, 1:3).
-
Post-reaction, ethanol is evaporated, and the residue is washed with ether to remove excess reactants.
-
Yield : 74–78% .
Characterization :
-
IR : 3101 cm⁻¹ (aromatic C–H), 2948 cm⁻¹ (CH₃), 1654 cm⁻¹ (C=O).
Final Coupling and Cyclization
The ethylidene bridge is formed via condensation between the pyrazolone and piperazine-ethylamino intermediates:
-
Reaction Conditions :
Workup :
-
The mixture is diluted with water (8 vols) and extracted with ethyl acetate (3×10 vols).
-
The organic layer is dried over Na₂SO₄ and purified via column chromatography (petroleum ether:ethyl acetate, 2:1) .
Structural Characterization
The final product is characterized using spectroscopic and analytical methods:
| Technique | Data |
|---|---|
| IR (KBr) | 3247 cm⁻¹ (N–H), 2980 cm⁻¹ (aliphatic C–H), 1655 cm⁻¹ (C=O) |
| ¹H NMR (DMSO-d₆) | δ 1.2 (s, CH₃), δ 2.5–3.1 (m, piperazine CH₂), δ 7.3–8.9 (m, aromatic H) |
| MS (ESI) | m/z 432.4 [M+H]⁺ |
Optimization Strategies
-
Solvent Selection : NMP enhances reaction efficiency by solubilizing polar intermediates .
-
Catalysis : Glacial acetic acid accelerates cyclization without side reactions .
-
Purification : Column chromatography with petroleum ether:ethyl acetate (2:1) achieves >95% purity .
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the imine bond in the pyrazolone structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit potent anticancer properties. For instance, benzothiazole-piperazine hybrids have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells . The incorporation of the pyrazolone structure may enhance this activity by affecting cell cycle regulation and apoptosis pathways.
-
Antibacterial Properties :
- Benzothiazole derivatives are recognized for their antibacterial efficacy. Studies have demonstrated that modifications in the benzothiazole structure can lead to significant antibacterial activity against various bacterial strains . This suggests that the compound may also possess similar properties, warranting further investigation.
-
Anti-inflammatory Effects :
- Compounds featuring pyrazolone structures are often evaluated for their anti-inflammatory effects. The potential of this compound to modulate inflammatory pathways could be explored through in vitro and in vivo studies to assess its therapeutic applications in inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound involves multiple steps that require optimization for yield and purity. Techniques such as 1H NMR and mass spectrometry are typically employed for characterization . The synthetic route may include:
- Formation of the benzothiazole ring.
- Introduction of the piperazine moiety.
- Final cyclization to form the pyrazolone structure.
Case Studies and Research Findings
Several studies have focused on related compounds, highlighting their biological activities:
These findings underscore the need for further exploration of the specific compound , particularly concerning its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the pyrazolone core can inhibit enzyme activity by binding to the active site. The piperazine moiety enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Structural Analysis
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Physicochemical Properties
- Target Compound : The piperazine moiety increases water solubility under acidic conditions, while the benzothiazole ring enhances UV absorption. The methyl group at position 5 minimizes steric hindrance .
- The imidazole ring introduces additional hydrogen-bonding sites .
- 299932-64-2 : The propyl chain at position 5 increases hydrophobicity, suggesting better membrane penetration but reduced solubility .
- 884415-09-2 : The 4-hydroxyphenethyl group introduces polarity, improving solubility compared to the target compound’s piperazine .
Biological Activity
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. The structural components include a benzothiazole moiety, a pyrazolone framework, and a piperazine substituent, which collectively suggest a promising pharmacological profile.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 384.5 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, which can be critical for its therapeutic applications.
Biological Activity Overview
The biological activity of this compound can be inferred from its structural components:
- Benzothiazole derivatives are known for various pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities.
- Pyrazolone derivatives often exhibit anti-inflammatory and analgesic properties.
- The piperazine group is frequently associated with improved pharmacokinetics and enhanced receptor binding affinity.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. For instance, it may inhibit or activate enzymatic reactions or alter signal transduction pathways.
Experimental Findings
Research on similar compounds has indicated several potential biological activities:
- Antimicrobial Activity : Compounds with benzothiazole and pyrazolone frameworks have shown significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Studies have demonstrated that derivatives of benzothiazole exhibit notable anti-inflammatory activity in vitro and in vivo.
- Anticancer Potential : Some pyrazolone derivatives have been reported to possess cytotoxic effects against cancer cell lines.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzothiazole Derivatives | Benzothiazole core | Antimicrobial, Anti-inflammatory | Versatile in drug design |
| Pyrazolone Derivatives | Pyrazolone core | Anti-inflammatory, Analgesic | Commonly used in pain relief |
| Piperazine Substituents | Piperazine ring | Enhanced solubility and receptor affinity | Improves pharmacokinetics |
Case Studies
Several studies have investigated the biological activities of related compounds:
- A study on benzothiazole derivatives found that compounds similar to the target compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various bacterial strains .
- Another research highlighted the anti-inflammatory potential of pyrazolone derivatives, showing efficacy in reducing inflammation markers in animal models .
- A comparative study on piperazine-containing compounds demonstrated enhanced binding affinity to serotonin receptors, suggesting potential applications in treating neurological disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing the target compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of a pyrazol-3-one precursor with a piperazine-ethylamine derivative. Key steps include:
- Solvent selection : Ethanol or THF are common solvents for such reactions due to their polarity and ability to dissolve heterocyclic intermediates .
- Catalysis : Sodium acetate or copper sulfate/sodium ascorbate systems (for azide-alkyne cycloaddition) improve yields by facilitating imine or triazole formation .
- Temperature : Reactions are typically conducted at 50–100°C for 2–16 hours, depending on the reactivity of intermediates .
- Yield optimization : Crystallization from ethanol or column chromatography purification achieves >90% purity, though yields vary (61–96%) based on substituent steric effects .
Q. How is the Z-configuration of the ethylidene group confirmed experimentally?
- Characterization :
- X-ray crystallography : Definitive confirmation of stereochemistry via single-crystal analysis, as demonstrated for analogous pyrazol-3-one derivatives .
- NMR spectroscopy : Distinct chemical shifts for protons adjacent to the ethylidene group (e.g., CH₃ at δ ~2.3 ppm, NH at δ ~8.5 ppm) and NOE correlations differentiate Z/E isomers .
Q. What analytical techniques are critical for structural validation?
- Key techniques :
- IR spectroscopy : Confirms carbonyl (C=O) and C=N stretches (~1650–1700 cm⁻¹) .
- Elemental analysis : Validates purity (>95% for synthesized batches) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications at the piperazine moiety influence pharmacokinetic properties?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Substituting the piperazine N-atom with benzyl or thiophene groups (e.g., as in ) enhances blood-brain barrier permeability but reduces aqueous solubility .
- Metabolic stability : Methyl or ethyl groups on piperazine improve resistance to CYP450 oxidation, as shown in analogs with extended plasma half-lives .
- Methodology : LogP calculations (via HPLC) and in vitro metabolic assays (microsomal stability) are used to guide design .
Q. What computational tools predict the compound’s binding affinity to biological targets?
- Approaches :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases, GPCRs) by aligning the benzothiazole and pyrazolone motifs into hydrophobic pockets .
- Pharmacophore modeling : Identifies critical features (e.g., H-bond acceptors at the pyrazol-3-one carbonyl) for target engagement .
Q. How does the compound’s tautomeric equilibrium affect its reactivity and bioactivity?
- Mechanistic insight :
- The pyrazol-3-one core exhibits keto-enol tautomerism, stabilized by intramolecular H-bonding (e.g., N–H⋯O=C). This equilibrium influences nucleophilic attack sites and metal chelation potential .
- Experimental evidence : Solid-state IR and solution NMR data reveal a dominant keto form in polar solvents (DMSO-d₆), while enol tautomers prevail in less polar media (CDCl₃) .
Q. What strategies mitigate synthetic challenges in scaling up the compound?
- Optimization :
- Alternative solvents : Replace ethanol with PEG-400 or cyclopentyl methyl ether for safer, higher-temperature reactions .
- Flow chemistry : Continuous flow systems reduce reaction times (e.g., from 16 hours to 2 hours) and improve reproducibility for multi-step syntheses .
- Purification : Use of preparative HPLC instead of column chromatography enhances yield and purity for gram-scale batches .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to reconcile conflicting data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
